molecular formula C23H21N3O B3571820 4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide

4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide

Cat. No. B3571820
M. Wt: 355.4 g/mol
InChI Key: GPQFNSLSAWJXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is a chemical compound that is widely used in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and replication. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungi and viruses, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide in lab experiments is its broad range of potential pharmacological activities. It has been shown to have activity against a variety of different types of cancer, as well as antifungal and antiviral properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide. One area of interest is its potential use in combination with other drugs to enhance its anticancer activity. Another area of interest is its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has been extensively studied for its potential pharmacological properties. It has been shown to have anticancer, antifungal, and antiviral activities. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-methyl-N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-16-7-11-18(12-8-16)15-26-21-6-4-3-5-20(21)24-23(26)25-22(27)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQFNSLSAWJXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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